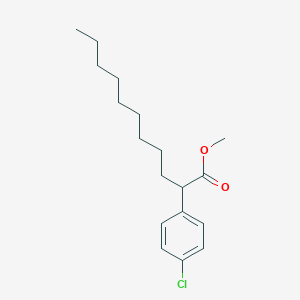
Methyl 2-(4-chlorophenyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chlorophenyl)undecanoate is an organic compound with the molecular formula C18H27ClO2 It is a derivative of undecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and a chlorine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-chlorophenyl)undecanoate typically involves the esterification of 2-(4-chlorophenyl)undecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-chlorophenyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: 2-(4-chlorophenyl)undecanoic acid.
Reduction: 2-(4-chlorophenyl)undecanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)undecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The chlorine atom on the phenyl ring may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity.
Comparison with Similar Compounds
Methyl 2-phenylundecanoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Methyl 2-(4-bromophenyl)undecanoate: Contains a bromine atom instead of chlorine, which can affect its chemical properties and interactions.
Methyl 2-(4-methylphenyl)undecanoate: The presence of a methyl group instead of chlorine alters its hydrophobicity and reactivity.
Uniqueness: Methyl 2-(4-chlorophenyl)undecanoate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where chlorinated aromatic compounds are required.
Properties
CAS No. |
62425-32-5 |
|---|---|
Molecular Formula |
C18H27ClO2 |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)undecanoate |
InChI |
InChI=1S/C18H27ClO2/c1-3-4-5-6-7-8-9-10-17(18(20)21-2)15-11-13-16(19)14-12-15/h11-14,17H,3-10H2,1-2H3 |
InChI Key |
KSXJSCQYSRBNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















